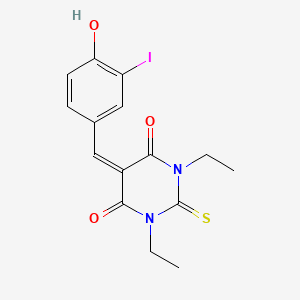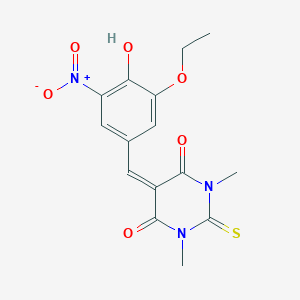![molecular formula C21H17BrN2O3 B5915498 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide, also known as BzF, is a chemical compound that has been studied extensively in the field of medicinal chemistry. BzF has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has been shown to inhibit the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is necessary for cell division. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has potential therapeutic applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has also been shown to increase the levels of dopamine and serotonin in the brain, which has potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide in lab experiments is its unique chemical structure, which allows for specific targeting of tubulin and acetylcholinesterase. However, one limitation of using N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are a number of future directions for research on N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide. One area of research is the development of more potent and selective inhibitors of tubulin and acetylcholinesterase. Another area of research is the development of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide-based fluorescent probes for imaging biological systems. Additionally, further research is needed to understand the potential therapeutic applications of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide in the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide is a chemical compound that has shown potential therapeutic applications in the treatment of cancer and neurological disorders. Its unique chemical structure and mechanism of action make it an interesting target for further research. However, its potential toxicity must be carefully monitored in lab experiments. Further research is needed to fully understand the potential therapeutic applications of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide and to develop more potent and selective inhibitors of its targets.
Méthodes De Synthèse
The synthesis of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide involves the reaction of 5-bromo-2-furoic acid with benzylamine and phenylacetylene in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to produce high yields of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide with high purity.
Applications De Recherche Scientifique
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, as well as potential uses in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-12-11-18(27-19)21(26)24-17(13-15-7-3-1-4-8-15)20(25)23-14-16-9-5-2-6-10-16/h1-13H,14H2,(H,23,25)(H,24,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVYDRRQRHGPA-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6882702 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5915429.png)
![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)
![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)
![3-{3-(3-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915445.png)


![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915468.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)
![5-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5915499.png)
![methyl 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5915506.png)
![methyl {2-bromo-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915514.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915519.png)
![methyl (2-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5915530.png)